Boc-7-chloro-DL-tryptophan
Overview
Description
Boc-7-chloro-DL-tryptophan is an organic compound with the chemical formula C16H19ClN2O4. It is a derivative of the amino acid DL-tryptophan, where a heptachloro group is introduced on the amido protecting group. This compound is a white crystalline solid, soluble in organic solvents such as dimethylformamide and dichloromethane . It is primarily used as an intermediate in organic synthesis, particularly in polypeptide synthesis .
Preparation Methods
Boc-7-chloro-DL-tryptophan can be synthesized by introducing a protecting group into DL-tryptophan, followed by chloroalkylation . A common synthetic route involves reacting DL-tryptophan with a BOC-N-hydroxysuccinimide ester to form a protecting group, which is then reacted with phosphorus heptachloride to produce this compound
Chemical Reactions Analysis
Boc-7-chloro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 7-chloro-DL-tryptophan.
Common reagents used in these reactions include phosphorus heptachloride for chloroalkylation and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-7-chloro-DL-tryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-7-chloro-DL-tryptophan involves its role as an intermediate in various biochemical pathways. The chloro group can influence the reactivity and binding properties of the compound, making it useful in modifying polypeptide structures . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boc-7-chloro-DL-tryptophan can be compared with other halogenated tryptophan derivatives, such as 7-bromo-DL-tryptophan and 7-fluoro-DL-tryptophan . These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chloro group, which imparts distinct properties and applications compared to its analogs.
Similar Compounds
- 7-bromo-DL-tryptophan
- 7-fluoro-DL-tryptophan
- 7-iodo-DL-tryptophan
These compounds are used in similar contexts but offer different reactivity profiles due to their varying halogen substituents.
Properties
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNYLGDKIBCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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